molecular formula C24H24N2O5S2 B2445651 N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 923195-13-5

N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2445651
CAS No.: 923195-13-5
M. Wt: 484.59
InChI Key: ZOXODDXHFFRZIM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). It also contains two sulfonyl groups attached to a phenyl group and a piperidine ring . Benzamide derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with the sulfonyl-phenyl and sulfonyl-piperidine groups attached at specific positions on the benzene ring .


Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on the other functional groups present in the molecule. For example, the sulfonyl groups might make the molecule more reactive towards nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the sulfonyl groups could influence properties like solubility, melting point, and stability .

Scientific Research Applications

Pharmacological Properties and Therapeutic Potentials

N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide and its derivatives have been explored for various pharmacological properties, including their potential as selective serotonin 4 receptor agonists. These compounds have demonstrated effects on gastrointestinal motility, suggesting potential as novel prokinetic agents with reduced side effects compared to existing treatments. Such compounds have been synthesized and evaluated for their ability to accelerate gastric emptying and increase the frequency of defecation, showing promise for both upper and lower gastrointestinal tract applications (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Enzymatic Metabolism in Drug Development

The metabolic pathways of related compounds have been studied to understand their in vitro oxidative metabolism, crucial for drug development and therapeutic application. Such research sheds light on the enzymes involved in the metabolism of novel antidepressants, providing insights into their pharmacokinetics and potential drug interactions. These studies have found specific cytochrome P450 enzymes responsible for metabolizing these compounds, highlighting the complex interplay between drug metabolism and efficacy (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Antibacterial Applications

Some derivatives have been synthesized and evaluated for their antibacterial properties. Research into these compounds' structures and activities against Gram-negative and Gram-positive bacteria has shown moderate to promising activity, indicating potential uses in developing new antibacterial agents. Such studies are fundamental in the ongoing search for novel antibiotics to combat resistant bacterial strains (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

Anti-Acetylcholinesterase Activity for Alzheimer's Disease

Research into benzamide derivatives has also explored their potential for treating Alzheimer's disease through anti-acetylcholinesterase (anti-AChE) activity. Certain compounds have shown potent inhibitory effects on acetylcholinesterase, a target for ameliorating symptoms of Alzheimer's disease. This research offers insights into the development of antidementia agents, highlighting the therapeutic potential of these compounds in neurodegenerative disease management (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many benzamide derivatives are known to interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activities. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

Properties

IUPAC Name

N-[4-(benzenesulfonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c27-24(19-8-7-11-23(18-19)33(30,31)26-16-5-2-6-17-26)25-20-12-14-22(15-13-20)32(28,29)21-9-3-1-4-10-21/h1,3-4,7-15,18H,2,5-6,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXODDXHFFRZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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